molecular formula C11H12N2O2 B142510 (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 CAS No. 764661-22-5

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Cat. No.: B142510
CAS No.: 764661-22-5
M. Wt: 208.25 g/mol
InChI Key: SCVLPUZALILIEN-IKMBEDGYSA-N
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Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring. This specific compound is notable for its deuterium substitution, which can influence its chemical properties and behavior in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 typically involves the following steps:

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate acyclic precursors.

    Deuterium Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 makes it unique compared to its non-deuterated counterparts. Deuterium substitution can enhance the compound’s stability, alter its metabolic pathways, and provide valuable insights into reaction mechanisms .

Properties

IUPAC Name

1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-IKMBEDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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